molecular formula C21H32O2 B593358 3-Ethoxyandrosta-3,5-dien-17beta-ol CAS No. 26614-48-2

3-Ethoxyandrosta-3,5-dien-17beta-ol

Cat. No. B593358
CAS RN: 26614-48-2
M. Wt: 316.485
InChI Key: BYYWLMCUWKIZIB-PXQJOHHUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxyandrosta-3,5-dien-17beta-ol, also known as 3-Ethoxyandrosta-3,5-dien-17beta-ol propanoate, is a chemical compound with the molecular formula C24H36O3 . It has a mass of 372.266±0 dalton .


Synthesis Analysis

The synthesis of 3-Ethoxyandrosta-3,5-dien-17beta-ol involves several steps. Initially, 100g of the etherification product is added to 800 ml of methanol in a 1000 ml three-neck bottle. The mixture is stirred and heated to 20 - 25 °C, and then 12g of potassium borohydride is slowly added over a period of 0.5 - 1.0 hours. The reaction is stirred for 2-3 hours at the same temperature. After the reaction is complete, 0.1N hydrochloric acid is slowly added until the pH reaches 6.5 - 7.0 .


Molecular Structure Analysis

The molecular structure of 3-Ethoxyandrosta-3,5-dien-17beta-ol is complex, with 24 carbon atoms, 36 hydrogen atoms, and 3 oxygen atoms . It has 6 defined stereocentres .


Physical And Chemical Properties Analysis

3-Ethoxyandrosta-3,5-dien-17beta-ol has a molecular weight of 372.5408 . Its exact mass is 372.2664 . The compound is a type of chemical entity and a subclass of a chemical compound .

Scientific Research Applications

  • Cytochrome P45017alpha Inhibition : A study by Jarman et al. (1998) found that the 16,17-double bond in related steroidal compounds is essential for irreversible inhibition of human cytochrome P45017alpha, an enzyme involved in steroidogenesis.

  • CYP17 Enzyme and Androgen Receptor Inhibition : Handratta et al. (2005) synthesized steroidal C-17 benzoazoles and pyrazines, showing potent inhibition of human CYP17 enzyme and antagonistic effects on androgen receptors, which is significant for prostate cancer treatment.

  • Identification of New Epimers : Research by Yang et al. (2004) led to the isolation of new epimers, such as 3alpha-ethoxyandrost-4-en-17beta-ol, from the mother liquid of testosterone, showcasing the diversity of steroidal structures.

  • Synthesis of Steroid Oligoester Gelators : Drašar et al. (2005) synthesized linear oligoesters based on etienic acid, demonstrating the complex synthetic chemistry involving steroids.

  • Steroidal Anti-Inflammatory Evaluation : A study by Griggs and King (1978) explored the anti-inflammatory properties of 17beta-amino-steroids based on the 3beta-methoxy-5-androstene nucleus, indicative of potential therapeutic applications.

  • Metabolism of 4-Hydroxyandrostenedione and 4-Hydroxytestosterone : Research by Kohler et al. (2007) studied the metabolism of these substances, which are related to doping in sports and cancer treatment.

  • Inhibition of Estrone Sulfate-Induced Uterine Growth : Ciobanu et al. (2003) investigated the effects of nonestrogenic steroidal inhibitors of steroid sulfatase on uterine growth, relevant for cancer research.

  • Microbial Transformation of Steroids : A study by Choudhary et al. (2005) focused on the transformation of ethynyl- and ethylsteroids by fungi, revealing insights into the biotransformation of steroids.

  • Steroidal Imaging Agents for Prostate : Castonguay et al. (1978) synthesized and evaluated substituted androstanes for potential use in prostate imaging, indicating their diagnostic potential.

properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-3-ethoxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-4-23-15-9-11-20(2)14(13-15)5-6-16-17-7-8-19(22)21(17,3)12-10-18(16)20/h5,13,16-19,22H,4,6-12H2,1-3H3/t16-,17-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYWLMCUWKIZIB-PXQJOHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CCC3C4CCC(C4(CCC3C2(CC1)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=CC[C@H]3[C@@H]4CC[C@@H]([C@]4(CC[C@@H]3[C@]2(CC1)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxyandrosta-3,5-dien-17beta-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.